2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone
Description
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C16H11F3N2OS |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)11-5-3-4-10(8-11)9-23-15-20-13-7-2-1-6-12(13)14(22)21-15/h1-8H,9H2,(H,20,21,22) |
InChI Key |
UIOARAWRTQNPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone typically involves the reaction of a suitable quinazolinone derivative with 3-(trifluoromethyl)benzyl bromide or chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone
- **2-{[3-(trifluoromethyl)benzyl]sulfanyl}ethanamine
Uniqueness
Compared to similar compounds, 2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone stands out due to its unique quinazolinone core, which imparts distinct biological activities. The presence of the trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
